
1-Vinyl-1H-benzimidazole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 1-Vinyl-1H-benzimidazole is C9H8N2 . The InChI Code is 1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2 .Chemical Reactions Analysis
1-Vinyl-1H-benzimidazole and its derivatives have been a focal point in synthetic chemistry due to their pharmacophoric groups. They are known for significant antiparasitic activity against infectious diseases. These compounds are utilized in the synthesis of various drugs.Physical And Chemical Properties Analysis
1-Vinyl-1H-benzimidazole is a white powder that is soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 144.18 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-Vinyl-1H-benzimidazole and its derivatives have been a focal point in synthetic chemistry due to their pharmacophoric groups, known for significant antiparasitic activity against infectious diseases. These compounds are utilized in the synthesis of various drugs, such as benznidazole, the primary treatment for Chagas disease in Brazil. The synthesis of 2-nitro-1-vinyl-1H-imidazole, in particular, has been highlighted for its simplicity and direct approach, demonstrating potent anti-T. cruzi activity and low cytotoxicity, indicating its potential in antichagasic drug design (Velez et al., 2022).
Biological and Pharmacological Applications
Benzimidazole derivatives have shown a broad spectrum of biological properties. They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication. These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. Additionally, specific 1H-benzimidazole derivatives exhibit potent topoisomerase I inhibition, providing a foundation for the development of novel therapeutic agents (Alpan, Gunes, & Topçu, 2007).
Material Science and Engineering Applications
1-Vinyl-1H-benzimidazole compounds have been utilized in the creation of novel blend membranes for Proton Exchange Membrane Fuel Cells (PEMFC), especially in environments with low relative humidity. These membranes, created by grafting fluorocopolymers with azole functions like imidazole, benzimidazole, and 1H-1,2,4-triazole, have been extensively studied to understand the influence of the azole group on the membrane’s microstructure, thermal properties, and proton conductivity. This research indicates the potential of these compounds in enhancing the performance and efficiency of PEMFCs (Campagne et al., 2013).
Molecular Interaction and Structure Analysis
Studies have also been conducted on the molecular structure and interactions of 1-vinyl-1H-benzimidazole derivatives. Specific intramolecular interactions in these molecules, such as C-H...N, have been characterized using NMR data, revealing the formation of a nine-membered intramolecular ring. This peculiar interaction hints at the unique chemical behavior of these compounds and their potential utility in various chemical and pharmacological applications (Afonin et al., 1991).
Mécanisme D'action
Benzimidazole derivatives have shown a broad spectrum of biological properties . They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication . These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities .
Orientations Futures
Benzimidazole derivatives have shown a broad spectrum of biological properties . They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication . These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .
Propriétés
IUPAC Name |
1-ethenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBICSUODQLDGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Vinyl-1H-benzimidazole | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2826940.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2826941.png)

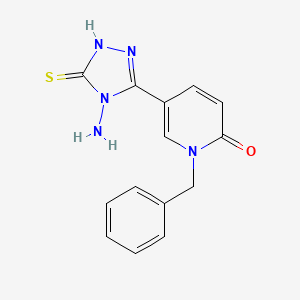
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2826946.png)
![ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2826947.png)
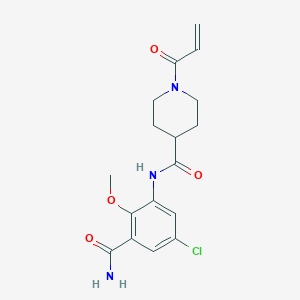

![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)
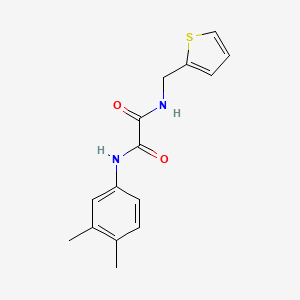
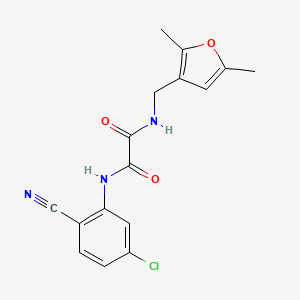
![3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2826960.png)
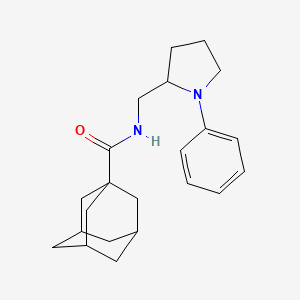
![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)